molecular formula C14H16FN3O3S B2467474 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide CAS No. 1021075-80-8

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide

Cat. No. B2467474
CAS RN: 1021075-80-8
M. Wt: 325.36
InChI Key: NJYMOSXCSCZBKM-UHFFFAOYSA-N
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Description

“N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide” is a complex organic compound. It contains a fluorophenyl group, a pyridazine ring, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluorophenyl group, the pyridazine ring, and the methanesulfonamide group. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activity

  • HMG-CoA Reductase Inhibition: A study by Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which were potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Watanabe et al., 1997).

Structural and Chemical Analysis

  • X-ray Powder Diffraction: Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, including methanesulfonamides, using X-ray powder diffraction. They analyzed the nature of intermolecular interactions and compared them with nimesulide polymorphs (Dey et al., 2015).

Conformation and Self-Association

  • IR Spectroscopy and Quantum Chemical Methods: Sterkhova et al. (2014) examined the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide using IR spectroscopy and quantum chemical methods. They evaluated the proton affinities of basic centers in its molecule (Sterkhova et al., 2014).

Chemoselective N-Acylation Reagents

  • Development of Chemoselective Reagents: Kondo et al. (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which served as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).

Inhibitors of 5-Lipoxygenase

  • Potent Inhibition of 5-LO: Beers et al. (1997) identified compound 4k N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators (Beers et al., 1997).

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-22(20,21)16-9-2-10-18-14(19)8-7-13(17-18)11-3-5-12(15)6-4-11/h3-8,16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYMOSXCSCZBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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